Benzonitrile, 4-(3-methylphenoxy)-3-nitro-
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Overview
Description
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is an organic compound characterized by the presence of a benzonitrile group substituted with a 3-methylphenoxy and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(3-methylphenoxy)-3-nitro- typically involves the nitration of 4-(3-methylphenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 4-(3-methylphenoxy)-3-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: Benzonitrile, 4-(3-methylphenoxy)-3-nitro- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in benzonitrile, 4-(3-methylphenoxy)-3-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile and nitro groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(3-methylphenoxy)-3-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the methylphenoxy and nitro substitutions.
4-Nitrobenzonitrile: Similar structure but lacks the methylphenoxy group.
3-Methylphenoxybenzonitrile: Lacks the nitro group.
Properties
IUPAC Name |
4-(3-methylphenoxy)-3-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKIIILJZZCFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471073 |
Source
|
Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881995-25-1 |
Source
|
Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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